molecular formula C2H2Cl2O2 B116924 Chloromethyl chloroformate CAS No. 22128-62-7

Chloromethyl chloroformate

Cat. No.: B116924
CAS No.: 22128-62-7
M. Wt: 128.94 g/mol
InChI Key: JYWJULGYGOLCGW-UHFFFAOYSA-N
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Description

Chloromethyl chloroformate, also known as chloromethyl carbonochloridate, is a chemical compound with the formula C2H2Cl2O2. It is a colorless liquid with a penetrating, irritating odor. This compound was historically used as a chemical warfare agent during World War I due to its lachrymatory (tear-inducing) properties . Industrially, this compound is used in the synthesis of various chemicals .

Mechanism of Action

Target of Action

Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . The primary targets of this compound are the eyes and respiratory system .

Mode of Action

The compound interacts with its targets by causing irritation and temporary blindness. This is achieved through its action as a lachrymator, a substance that stimulates the corneal nerves in the eyes to cause tearing .

Biochemical Pathways

It is known that the compound can cause severe irritation to the eyes and respiratory system, suggesting that it may disrupt normal cellular processes in these tissues .

Pharmacokinetics

Given its use as a gas in chemical warfare, it can be inferred that the compound is rapidly absorbed through the respiratory tract and eyes upon exposure .

Result of Action

The primary result of this compound’s action is temporary blindness caused by severe irritation to the eyes. It can also cause irritation to the respiratory system, potentially leading to coughing, shortness of breath, and other respiratory symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a tearing agent may be reduced in windy conditions, which can disperse the gas and reduce its concentration. Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

Chemical Reactions Analysis

Chloromethyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Reaction with Alcohols: It reacts with alcohols to form carbonate esters.

    Reaction with Carboxylic Acids: It reacts with carboxylic acids to form mixed anhydrides.

Comparison with Similar Compounds

Chloromethyl chloroformate is similar to other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns and are used in similar applications. this compound is unique due to its specific use in the synthesis of certain pharmaceutical intermediates and its historical significance as a chemical warfare agent .

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate
  • 2-Chloroethyl chloroformate
  • Trithis compound

Properties

IUPAC Name

chloromethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJULGYGOLCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Record name CHLOROMETHYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID9074567
Record name Carbonochloridic acid, chloromethyl ester
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Molecular Weight

128.94 g/mol
Source PubChem
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Physical Description

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROMETHYL CHLOROFORMATE
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CAS No.

22128-62-7
Record name CHLOROMETHYL CHLOROFORMATE
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Record name Chloromethyl chloroformate
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Record name Chloromethyl chloroformate
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Record name Carbonochloridic acid, chloromethyl ester
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Record name Chloromethyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of Chloromethyl Chloroformate in glycoprotein analysis?

A1: this compound is instrumental in a novel method for releasing, separating, and recovering monomeric reducing N-glycans from glycoproteins. [] This method utilizes a combination of enzymatic hydrolysis with Pronase E, derivatization with this compound, and subsequent enzymatic hydrolysis with glycosylasparaginase. This approach allows for the efficient isolation and analysis of N-glycans, crucial for understanding their structure-function relationships.

Q2: What is the structural conformation of this compound?

A2: Research using gas-phase electron diffraction (GED), ab initio molecular orbital calculations, and vibrational spectroscopic data reveals that this compound primarily exists in a syn-gauche conformation. [] This means the -CH2Cl group is syn to the carbonyl bond, and the CH2-Cl is gauche to the C1-O bond.

Q3: Can this compound be used to synthesize ureas?

A3: Yes, this compound serves as a precursor in the synthesis of various ureas. [] Reacting this compound with amines forms Chloromethyl Carbamates, which then yield mono-, symmetrically or unsymmetrically di- and trisubstituted ureas, including N-hydroxy and N-alkoxy derivatives.

Q4: How is computational chemistry being utilized in research related to this compound?

A4: Density Functional Theory (DFT) calculations are being employed to study the adsorption of this compound onto surfaces like pristine and Fe4-decorated graphene. [] This type of research helps elucidate the interactions between this compound and different materials at a molecular level.

Q5: Has this compound been explored in prodrug design?

A5: Yes, this compound has shown potential in developing prodrugs. One study investigated its use in synthesizing aminocarbonyloxymethyl ester prodrugs of anti-inflammatory drugs like Diclofenac and Flufenamic acid. [] These prodrugs aimed to deliver the active drug while minimizing unwanted rearrangement reactions. Additionally, research has explored the use of this compound in creating water-soluble cyclosporine conjugates as potential prodrugs. []

Q6: Are there alternative compounds to this compound being studied for similar applications?

A6: Yes, Phosphoryloxymethyl Carbamates and Carbonates are being investigated as potential water-soluble prodrugs, particularly for amines and sterically hindered alcohols. [] This suggests ongoing research into alternative compounds with properties suitable for prodrug design.

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